2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)-
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Overview
Description
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with a methoxy group at the 7th position and a trifluoromethyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methyl isobutyl ketone under reflux conditions. This method yields the desired benzoxazinone compound through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the extraction of raw materials, reaction under controlled conditions, and purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as chymotrypsin by forming a covalent bond with the active site, leading to enzyme inactivation . Additionally, it can interfere with the growth and development of certain pests and pathogens by disrupting their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Known for its role in plant defense mechanisms.
2-Methyl-4H-3,1-benzoxazin-4-one: Used in various chemical syntheses and exhibits different biological activities.
Uniqueness
2H-1,3-Benzoxazin-2-one, 7-methoxy-4-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
823190-64-3 |
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Molecular Formula |
C10H6F3NO3 |
Molecular Weight |
245.15 g/mol |
IUPAC Name |
7-methoxy-4-(trifluoromethyl)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C10H6F3NO3/c1-16-5-2-3-6-7(4-5)17-9(15)14-8(6)10(11,12)13/h2-4H,1H3 |
InChI Key |
UWPYCCSJUKSBRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
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